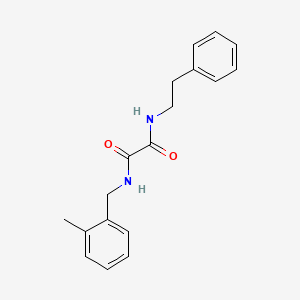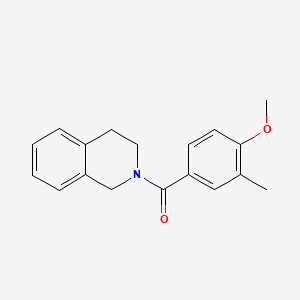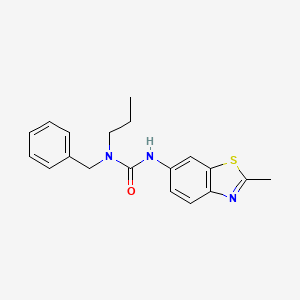![molecular formula C22H14N2O2 B4771572 2-(2-oxo-2-phenylethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4771572.png)
2-(2-oxo-2-phenylethyl)indeno[1,2,3-de]phthalazin-3(2H)-one
Vue d'ensemble
Description
2-(2-oxo-2-phenylethyl)indeno[1,2,3-de]phthalazin-3(2H)-one is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and materials science. This compound belongs to the family of indeno[1,2,3-de]phthalazin-3(2H)-one derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(2-oxo-2-phenylethyl)indeno[1,2,3-de]phthalazin-3(2H)-one is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
2-(2-oxo-2-phenylethyl)indeno[1,2,3-de]phthalazin-3(2H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to reduce the production of pro-inflammatory cytokines and reactive oxygen species. In vivo studies have also shown that this compound can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-oxo-2-phenylethyl)indeno[1,2,3-de]phthalazin-3(2H)-one in laboratory experiments is its high yield and easy purification. Additionally, this compound exhibits diverse biological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for research on 2-(2-oxo-2-phenylethyl)indeno[1,2,3-de]phthalazin-3(2H)-one. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with various enzymes and signaling pathways. Another direction is to explore the use of this compound as a fluorescent probe for sensing metal ions in biological and environmental samples. Finally, the synthesis of novel indeno[1,2,3-de]phthalazin-3(2H)-one derivatives with improved biological activities and physicochemical properties is an area of ongoing research.
Applications De Recherche Scientifique
2-(2-oxo-2-phenylethyl)indeno[1,2,3-de]phthalazin-3(2H)-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties. In chemistry, this compound has been used as a building block for the synthesis of other indeno[1,2,3-de]phthalazin-3(2H)-one derivatives with improved biological activities. In materials science, this compound has been investigated for its potential use as a fluorescent probe for sensing metal ions.
Propriétés
IUPAC Name |
3-phenacyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2/c25-19(14-7-2-1-3-8-14)13-24-22(26)18-12-6-11-16-15-9-4-5-10-17(15)21(23-24)20(16)18/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXGKIYEYGIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B4771522.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B4771523.png)


![N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4771548.png)

![10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4771554.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4771556.png)
![1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4771562.png)
![5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4771565.png)
![ethyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4771584.png)
![3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4771598.png)